methyl 2-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[(2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, in particular, features a unique structure that combines a methoxyphenyl group, a tetrazole ring, and a hexahydrocyclooctathiophene core, making it a subject of interest for various scientific research applications.
Preparation Methods
Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
METHYL 2-[(2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Condensation: The compound can undergo condensation reactions with other carbonyl compounds to form more complex structures.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of METHYL 2-[(2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, the tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to inhibit enzyme activity or block receptor binding. The methoxyphenyl group and thiophene core contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
METHYL 2-[(2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can be compared to other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of METHYL 2-[(2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE.
Properties
Molecular Formula |
C22H25N5O4S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H25N5O4S2/c1-30-16-11-8-7-10-15(16)27-22(24-25-26-27)32-13-18(28)23-20-19(21(29)31-2)14-9-5-3-4-6-12-17(14)33-20/h7-8,10-11H,3-6,9,12-13H2,1-2H3,(H,23,28) |
InChI Key |
FHFDXZKATKBDHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)OC |
Origin of Product |
United States |
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